molecular formula C14H21NO3 B5067157 N-(2,4-dimethoxyphenyl)-2-methylpentanamide

N-(2,4-dimethoxyphenyl)-2-methylpentanamide

Cat. No. B5067157
M. Wt: 251.32 g/mol
InChI Key: BTLXWUYZAMKVHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2,4-dimethoxyphenyl)-2-methylpentanamide often involves reactions between carboxylic acids and amines or derivatives thereof. For example, a study on the synthesis of related compounds utilized 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine as raw materials, highlighting a general approach for synthesizing amide compounds through acylation reactions (Xue Si, 2009).

Molecular Structure Analysis

The molecular structure of amide compounds, including those similar to this compound, can be determined using techniques such as X-ray crystallography. These studies provide insights into the crystal packing, hydrogen bonding, and overall geometry of the compounds, which are crucial for understanding their chemical behavior and reactivity (Xue Si, 2009).

Chemical Reactions and Properties

The chemical reactions and properties of this compound would likely involve its behavior as an amide. Amides are known for their stability and resistance to hydrolysis. However, under certain conditions, they can participate in reactions such as hydrolysis, amidation, and condensation. Studies on similar compounds have explored their antifungal activity, indicating potential bioactive properties that could be relevant depending on the specific structure and substituents of the amide (Xue Si, 2009).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-5-6-10(2)14(16)15-12-8-7-11(17-3)9-13(12)18-4/h7-10H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLXWUYZAMKVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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